2-Chloro-1,3,2-dioxaphospholane 2-oxide

Overview

Description

Chemical Structure and Properties

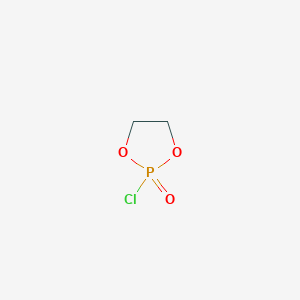

2-Chloro-1,3,2-dioxaphospholane 2-oxide (COP; CAS 6609-64-9) is a five-membered cyclic phosphate ester with the molecular formula C₂H₄ClO₃P (molecular weight: 142.48 g/mol) . Key physical properties include:

- Boiling point: 89–91°C at 0.8 mmHg

- Melting point: 12–14°C (anhydrous)

- Density: 1.55 g/mL at 25°C

- Refractive index: n²⁰/D 1.45

- Hazard profile: Corrosive (H314), reacts violently with water, and requires storage at –20°C .

Synthesis and Applications

COP is synthesized via oxidation of 2-chloro-1,3,2-dioxaphospholane (CDP; CAS 822-39-9) using oxygen or air in microchannel reactors, achieving high yields (>90%) and minimizing polymerization side reactions . It is a versatile intermediate in organic and polymer chemistry, enabling:

- Phosphorylcholine derivatives: Reaction with trimethylamine yields choline-based lipids for drug delivery .

- Biodegradable polyphosphoesters: Ring-opening polymerization (ROP) generates biocompatible polymers for nanomedicine .

- Hybrid phospholipids: Used to synthesize ether phospholipids and agonists for liver receptor homologs .

Mechanism of Action

Target of Action

2-Chloro-1,3,2-dioxaphospholane-2-oxide, also known as 2-Chloro-2-oxo-1,3,2-dioxaphospholane or Ethylene glycol chlorophosphate , is a cyclic chlorophosphate reagent . It is primarily used as a reagent in the synthesis of various organic compounds .

Mode of Action

The compound is known to react with phenyl Grignard reagents . Grignard reagents are a class of organometallic compounds that are commonly used in organic synthesis. The reaction with phenyl Grignard reagents can lead to the formation of new carbon-phosphorus bonds, which can be useful in the synthesis of various organic phosphorus compounds .

Biochemical Pathways

It is known to be used in the synthesis of various organic compounds , which suggests that it could potentially affect a wide range of biochemical pathways depending on the specific compounds it is used to synthesize.

Result of Action

The molecular and cellular effects of 2-Chloro-1,3,2-dioxaphospholane-2-oxide’s action would depend on the specific compounds it is used to synthesize. As a reagent, its primary role is to facilitate the formation of new chemical bonds, leading to the creation of new compounds .

Action Environment

The compound is known to be water-reactive, and contact with water liberates toxic gas . Therefore, the environment in which it is used can significantly influence its action, efficacy, and stability. It is typically stored at temperatures below 20°C , suggesting that it may be sensitive to heat. The presence of moisture or water in the environment could potentially lead to unwanted reactions .

Biochemical Analysis

Biochemical Properties

It is known to be used in the synthesis of various compounds, suggesting that it may interact with a range of enzymes, proteins, and other biomolecules

Cellular Effects

Given its role in the synthesis of various compounds, it could potentially influence cell function by altering the availability or activity of these compounds . This could impact cell signaling pathways, gene expression, and cellular metabolism. These effects would need to be confirmed through experimental studies.

Molecular Mechanism

It is likely to exert its effects at the molecular level through its role in the synthesis of various compounds This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

The metabolic pathways that 2-Chloro-1,3,2-dioxaphospholane-2-oxide is involved in are not well-characterized. It could potentially interact with various enzymes or cofactors, and could also have effects on metabolic flux or metabolite levels

Transport and Distribution

Information on how 2-Chloro-1,3,2-dioxaphospholane-2-oxide is transported and distributed within cells and tissues is currently lacking. It could potentially interact with various transporters or binding proteins, and could also have effects on its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Biological Activity

2-Chloro-1,3,2-dioxaphospholane 2-oxide (CAS No. 6609-64-9) is a cyclic chlorophosphate compound that has garnered attention for its potential biological applications, particularly in the synthesis of phospholipids and as a reagent in biochemical assays. This article explores its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula : CHClOP

- Molecular Weight : 142.48 g/mol

- Physical State : Clear colorless liquid

- Density : Approximately 1.5 g/cm³

- Boiling Point : 96.7 °C at 760 mmHg

- Melting Point : 12-14 °C

Synthesis

The synthesis of this compound typically involves the reaction of phosphorus trichloride with ethylene glycol followed by oxidation with molecular oxygen. This method is noted for its simplicity and cost-effectiveness while minimizing environmental pollution .

Phospholipase C Activity Detection

One of the prominent uses of this compound is in the synthesis of α-naphthylphosphorylcholine, which serves as a substrate for detecting phospholipase C activity. This enzymatic activity is crucial for various cellular signaling pathways and understanding its mechanisms can provide insights into numerous physiological processes .

Synthesis of Biologically Active Compounds

This compound is also utilized in the synthesis of several biologically active phospholipids and derivatives:

- Miltefosine Analogues : Used in the treatment of leishmaniasis and cancer.

- Phosphatidylcholines : Essential components of cell membranes.

- Nucleolipids : Involved in cellular signaling and membrane dynamics.

Antimicrobial Activity

Research has indicated that silver-bearing degradable polymeric nanoparticles synthesized using this compound exhibit significant antimicrobial properties. These nanoparticles are being explored for their potential in medical applications such as wound healing and infection control .

Structural Stability Studies

Studies employing Density Functional Theory (DFT) have investigated the structural stability and vibrational properties of this compound. The findings suggest that the compound exhibits notable ring inversion properties which may influence its reactivity in biological systems .

Summary Table of Biological Activities

Scientific Research Applications

Pharmaceutical Development

Key Role in Synthesis:

2-Chloro-1,3,2-dioxaphospholane 2-oxide is primarily utilized as an intermediate in the synthesis of phosphonate-based pharmaceuticals. It enhances the bioavailability and efficacy of drugs by facilitating the formation of complex molecular structures.

Case Study:

Research indicates that this compound is involved in synthesizing miltefosine analogs, which are used in treating leishmaniasis. The synthesis process benefits from the compound's ability to form stable phosphonate linkages, crucial for drug activity .

Polymer Chemistry

Flame-Retardant Materials:

In polymer chemistry, this compound serves as a building block for phosphorus-containing polymers known for their flame-retardant properties. These materials are essential in industries such as construction and automotive where fire safety is paramount.

Data Table: Polymer Properties

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Flame Retardancy Rating | UL 94 V-0 |

Agricultural Chemicals

Pesticide Formulation:

This compound is integral in developing pesticides and herbicides. Its chemical structure allows for effective pest control while reducing environmental impact.

Application Example:

Studies show that formulations containing this compound exhibit enhanced activity against specific pests while maintaining low toxicity levels to non-target organisms .

Analytical Chemistry

Detecting Phosphorus Compounds:

In analytical chemistry, the compound serves as a reagent for detecting phosphorus-containing compounds. It aids in environmental monitoring and quality control processes.

Analytical Techniques:

The use of this compound in methods such as NMR spectroscopy allows for precise quantification and characterization of phosphorus species in various matrices .

Material Science

Development of Advanced Materials:

The compound contributes to creating materials with improved thermal stability and mechanical properties. These advancements are particularly beneficial in electronics and aerospace applications.

Material Properties Overview:

| Material Type | Key Features |

|---|---|

| Phosphorus Polymers | High thermal stability |

| Composite Materials | Enhanced mechanical strength |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-chloro-1,3,2-dioxaphospholane 2-oxide, and how are they experimentally determined?

- Methodological Answer : The compound is a liquid or solid (depending on purity) with a boiling point of 89–91°C at 0.8 mmHg, density of 1.55 g/mL at 25°C, and refractive index of ~1.45 . These properties are determined via:

- Refractometry : For refractive index (n20/D).

- Density measurements : Using a calibrated pycnometer.

- Thermal analysis : Differential scanning calorimetry (DSC) for melting point (12–14°C) and dynamic distillation for boiling point.

- Safety note : Reacts violently with water; handle under inert gas (e.g., N₂) in a glovebox .

Q. What are the standard protocols for synthesizing this compound?

- Methodological Answer : The compound is synthesized via:

- Cyclic phosphite oxidation : Reacting ethylene glycol with phosphorus trichloride (PCl₃) under controlled conditions, followed by oxidation. Air or O₂ can serve as oxidants, with cobalt(II) chloride (CoCl₂) as a catalyst to enhance kinetics .

- Alternative routes : Reaction of 2-chloro-1,3,2-dioxaphospholane with tert-butanol and subsequent oxidation with 3-chloroperbenzoic acid (mCPBA) .

- Purification : Distillation under reduced pressure (0.8 mmHg) to isolate the product .

Q. How should researchers handle and store this compound safely?

- Methodological Answer :

- Storage : At –20°C in moisture-resistant containers (e.g., glass bottles with PTFE-lined caps) .

- Handling : Use full-face respirators, nitrile gloves, and corrosion-resistant lab coats. Work in a fume hood with a dry inert atmosphere (argon or nitrogen) .

- Decontamination : Neutralize spills with sodium bicarbonate before disposal .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : It is a precursor for:

- Phosphorylcholine derivatives : React with trimethylamine to install phosphocholine headgroups for lipid analogs (e.g., Miltefosine analogs) .

- Polyphosphoesters : Ring-opening polymerization to create biodegradable polymers for drug delivery .

- Functionalized monomers : Synthesize vinyl ether-containing phosphotriesters for stimuli-responsive nanoparticles .

Advanced Research Questions

Q. How can researchers optimize low yields in phosphorylation reactions involving this compound?

- Methodological Answer : Low yields (e.g., <10% in sphingomyelin synthesis) often arise from competing hydrolysis or side reactions. Mitigation strategies include:

- Stoichiometric control : Use excess nucleophile (e.g., alcohols) to drive the reaction .

- Dry conditions : Employ molecular sieves or anhydrous solvents (e.g., toluene) to suppress hydrolysis .

- Catalysis : Add catalytic bases (e.g., triethylamine) to deprotonate intermediates and accelerate ring-opening .

Q. What advanced analytical techniques are used to characterize its reactivity in complex systems?

- Methodological Answer :

- ³¹P NMR spectroscopy : Track phosphorylation intermediates (e.g., phosphite esters) with shifts at δ 0–10 ppm for P(III) species and δ 20–30 ppm for P(V) oxides .

- Mass spectrometry (MS) : Confirm molecular weights of derivatives (e.g., phospholipid hybrids) via ESI-TOF .

- X-ray crystallography : Resolve stereochemistry in metal complexes (e.g., ruthenium-phospholane adducts) .

Q. How can air oxidation be safely scaled for COP synthesis?

- Methodological Answer : Air is cost-effective but requires strict safety protocols:

- Gas dispersion : Use a sintered glass bubbler to evenly distribute air and avoid explosive O₂ accumulation .

- Catalytic acceleration : Add CoCl₂ (0.1–1 mol%) to reduce reaction time from days to hours .

- In-line monitoring : Employ FTIR or Raman spectroscopy to track P(III)→P(V) conversion in real time .

Q. What strategies enable regioselective ring-opening for tailored phosphoesters?

- Methodological Answer :

- Nucleophile choice : Primary alcohols (e.g., n-alkanols) favor exocyclic P–O bond cleavage, while bulky nucleophiles (e.g., tert-butanol) promote endocyclic cleavage .

- Solvent effects : Polar aprotic solvents (e.g., DCM) stabilize transition states for selective attack .

- Temperature control : Low temperatures (–20°C) favor kinetic control over thermodynamic pathways .

Q. How is this compound applied in lignin functionalization studies?

- Methodological Answer :

- Phosphitylation reagent : Reacts with hydroxyl groups in lignin to form phosphite adducts detectable by ³¹P NMR. Regions: δ 150–149 ppm (aliphatic OH), δ 138–137 ppm (phenolic OH) .

- Kinetic analysis : Monitor β-O-4 bond cleavage in lignin by tracking signal loss at δ 136–134 ppm .

Q. What are its roles in synthesizing metalloorganic complexes?

- Methodological Answer :

- Ligand precursor : React with [Ru(η⁵-C₅H₅)Cl(PPh₃)₂] to form cyclopentadienyl-ruthenium complexes. Characterize via ³¹P NMR (δ 156 ppm for P–Ru bonds) .

- Steric tuning : Substituents on the phospholane ring (e.g., benzo-fused derivatives) modulate complex rigidity and catalytic activity .

Comparison with Similar Compounds

Structural Analogs: Alkoxy-Substituted Derivatives

COP’s reactivity is distinct from its alkoxy-substituted counterparts (Table 1):

Key Differences :

- Reactivity : COP’s chloride group is highly electrophilic, enabling nucleophilic substitutions (e.g., with amines or alcohols), whereas alkoxy derivatives undergo ROP or transesterification .

- Thermal Stability : COP-based polyphosphoesters degrade slower than tert-butyl alkylene phosphates, which decompose at moderate temperatures .

Oxidation State: COP vs. CDP

The non-oxidized precursor, 2-chloro-1,3,2-dioxaphospholane (CDP; CAS 822-39-9), differs critically in oxidation state and applications:

- Molecular Weight : CDP (126.48 g/mol) vs. COP (142.48 g/mol) .

- Synthesis : CDP is synthesized from PCl₃ and ethylene glycol, while COP is its oxidized form .

- Applications : CDP is a precursor for alkoxy derivatives, while COP is directly used in polymerizations and lipid modifications .

Functionalized Derivatives: EVEP and p-Nitrophenoxy Analogs

- EVEP (2-Ethylene Glycol Vinyl Ether-1,3,2-dioxaphospholane 2-oxide): Derived from COP, EVEP introduces vinyl ether groups for post-polymerization click chemistry, enabling stimuli-responsive nanocarriers . COP’s chloride allows modular functionalization, unlike non-reactive phosphates.

- 2-p-Nitrophenoxy-1,3,2-dioxaphospholane 2-oxide: The p-nitrophenoxy group acts as a leaving group, making these analogs potent acetylcholinesterase inhibitors. COP lacks this bioactivity but excels in synthetic versatility .

Properties

IUPAC Name |

2-chloro-1,3,2λ5-dioxaphospholane 2-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4ClO3P/c3-7(4)5-1-2-6-7/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBMUNILHNJLMBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COP(=O)(O1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4ClO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70216292 | |

| Record name | 2-Chloro-1,3,2-dioxaphospholane 2-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6609-64-9 | |

| Record name | 2-Chloro-2-oxo-1,3,2-dioxaphospholane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6609-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1,3,2-dioxaphospholane 2-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006609649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-1,3,2-dioxaphospholane 2-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1,3,2-dioxaphospholane 2-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.873 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloro-1,3,2-dioxaphospholane 2-oxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EBS5ZK92N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.